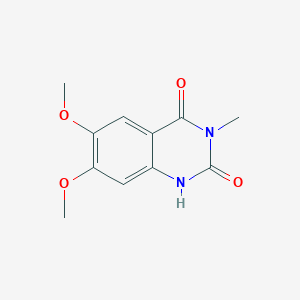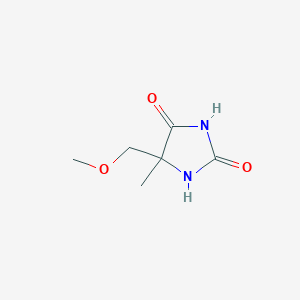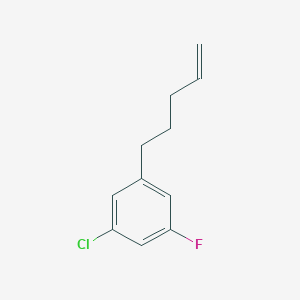
5-(3-Chloro-5-fluorophenyl)-1-pentene
Overview
Description
“5-(3-Chloro-5-fluorophenyl)-1-pentene” is a compound that contains a phenyl ring, which is a ring of 6 carbon atoms, with a chlorine atom and a fluorine atom attached to it . The “5-” in the name indicates that the phenyl group is attached to the fifth carbon of a pentene, which is a five-carbon chain with a double bond .
Molecular Structure Analysis
The molecular structure of “5-(3-Chloro-5-fluorophenyl)-1-pentene” would consist of a pentene chain with a phenyl ring attached to the fifth carbon. The phenyl ring would have a chlorine atom and a fluorine atom attached to it .
Scientific Research Applications
Catalytic Dehydrohalogenation and Polymerization
Catalytic Dehydrohalogenation of Alkyl Halides
The study by Kamiguchi et al. (2003) explores the dehydrohalogenation of fluoro-, chloro-, bromo-, and iodopentanes to yield pentene using Nb, Mo, Ta, W, and Re halide clusters. This research is significant for understanding the conversion processes of complex halogenated compounds, including those related to 5-(3-Chloro-5-fluorophenyl)-1-pentene (Kamiguchi, Watanabe, Kondo, Kodomari, & Chihara, 2003).
Monomer-Isomerization Polymerization
Endo, Tsujikawa, and Otsu (1986) investigated the polymerization of 5-phenyl-2-pentene using Ziegler–Natta catalysts. This process involves the conversion of monomers like 5-(3-Chloro-5-fluorophenyl)-1-pentene into polymers, showcasing applications in materials science (Endo, Tsujikawa, & Otsu, 1986).
Electrochemical Reduction and Homolytic Addition
Electrochemical Reduction
Pritts and Peters (1994) conducted studies on the electrochemical reduction of dihalopentanes, including compounds similar to 5-(3-Chloro-5-fluorophenyl)-1-pentene. This research is crucial for understanding the electrochemical behaviors of such compounds (Pritts & Peters, 1994).
Homolytic Addition to Trivinylmethane
Vasil’eva, Fedin, and Freĭdlina (1970) studied the homolytic addition of thiophenol to compounds including 5-chloro-3-vinyl-1-pentene, which is structurally similar to 5-(3-Chloro-5-fluorophenyl)-1-pentene. This provides insight into the reactions under free-radical conditions (Vasil’eva, Fedin, & Freĭdlina, 1970).
Photophysics and Polymerization Behavior
Photophysics of 5-Phenyl-1-pentene
Pillsbury and Zwier (2009) analyzed the photophysics of 5-phenyl-1-pentene, a compound structurally analogous to 5-(3-Chloro-5-fluorophenyl)-1-pentene. Their research offers valuable insights into the photochemical properties of such compounds (Pillsbury & Zwier, 2009).
Catalyst Behavior in Polymerization
The study by Descour et al. (2011) on the polymerization behavior of 1-pentene and 4-methyl-1-pentene using zirconocenes provides insights relevant to the polymerization of related compounds like 5-(3-Chloro-5-fluorophenyl)-1-pentene (Descour, Duchateau, Mosia, Gruter, Severn, & Rastogi, 2011).
properties
IUPAC Name |
1-chloro-3-fluoro-5-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h2,6-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPDFJHMEIMFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
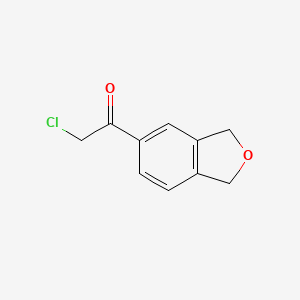
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)
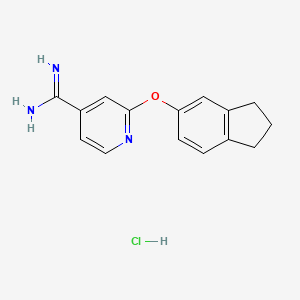
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)
![2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1421441.png)
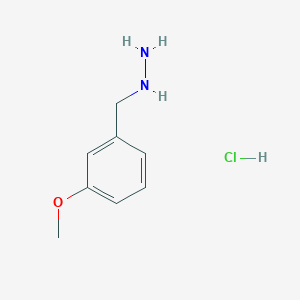
![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)
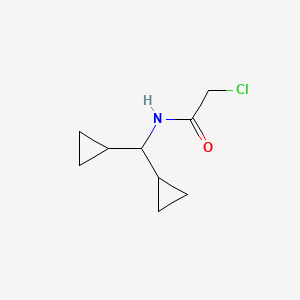
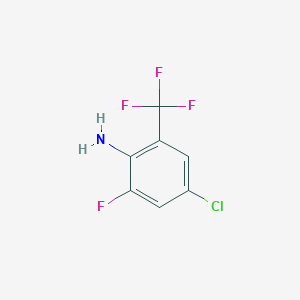
![[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1421451.png)
